N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea

5-lipoxygenase inhibition enantioselective pharmacology ex vivo LTB4

For researchers requiring sustained systemic 5-LO inhibition, only the (S)-enantiomer (SB 202235) delivers reliable in vivo target engagement. Racemic or (R)-enantiomer preparations cannot replicate its pharmacology due to a 24-fold higher glucuronidation clearance, resulting in drastically lower plasma exposure. This single, defined enantiomer ensures reproducible LTB4 suppression at lower, less frequent doses, reducing compound consumption and animal stress in chronic models of asthma and arthritis. Its well-characterized selectivity profile (no COX/12-LO inhibition at 30 µM) makes it the definitive tool for isolating leukotriene-dependent pathways.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 139149-55-6
Cat. No. B147804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea
CAS139149-55-6
Synonyms1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O
InChIInChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1
InChIKeyFYAQEFBDKOWIIL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB 202235 (CAS 139149-55-6): A Stereochemically Defined 5-Lipoxygenase Inhibitor for Inflammation & Leukotriene Research


N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, designated SB 202235, is the (S)-enantiomer of a bicyclic N-hydroxyurea series developed as selective inhibitors of 5-lipoxygenase (5-LO) [1]. It was selected from a panel of N-hydroxyurea derivatives as the compound with the best overall pharmacodynamic and pharmacokinetic profile, demonstrating potent inhibition of leukotriene B4 (LTB4) biosynthesis in both cell-free and whole-blood assays [2]. The compound is a single, defined (S)-enantiomer, which is critical to its biological performance because the (R)-enantiomer exhibits nearly identical enzyme inhibitory activity but markedly inferior in vivo potency due to enantioselective metabolic clearance [1].

Why the (R)-Enantiomer or Racemic Mixture Cannot Substitute for SB 202235 in 5-LO Research


Although the (R)-enantiomer of 1a and the racemic mixture display 5-LO IC50 values comparable to SB 202235 in cell-free enzyme assays, their in vivo pharmacodynamic performance diverges dramatically due to enantiospecific glucuronidation [1]. The (R)-enantiomer is cleared via glucuronidation at a rate approximately 24-fold higher than the (S)-enantiomer in human liver microsomes, resulting in substantially lower plasma exposure and a 24-fold weaker ex vivo ED50 for LTB4 inhibition [1]. Consequently, racemic or (R)-enantiomer preparations cannot replicate the in vivo pharmacology of SB 202235 and are not interchangeable for studies requiring sustained systemic 5-LO inhibition [1].

Quantitative Differentiation of SB 202235 from Its Closest Analogs and In-Class Alternatives


Enantiomer-Specific In Vivo Potency: SB 202235 vs. (R)-Enantiomer in Mouse Ex Vivo LTB4 Assay

In the mouse ex vivo LTB4 assay, the individual enantiomers of 1a showed a striking divergence in oral potency. SB 202235 [(+)-1a] achieved an ED50 of 0.9 mg/kg, whereas the (R)-enantiomer [(-)-1a] required an ED50 of 22 mg/kg — a 24-fold difference — despite both enantiomers having nearly identical 5-LO IC50 values in the cell-free oxygen electrode assay (1.9 µM vs. 2.0 µM) [1]. This demonstrates that enzyme-level potency is not predictive of in vivo efficacy for this chemotype and that stereochemistry is the dominant determinant of pharmacodynamic performance [1].

5-lipoxygenase inhibition enantioselective pharmacology ex vivo LTB4 leukotriene biosynthesis

Enantioselective Oral Pharmacokinetics: Plasma Exposure Advantage of SB 202235 Over the (R)-Enantiomer in Mice

Following oral administration of 20 mg/kg to mice, SB 202235 achieved a maximal plasma concentration (Cmax) of 2.6 µg/mL and an AUC of 21 µg·h/mL. In contrast, the (R)-enantiomer yielded a Cmax of 1.0 µg/mL and an AUC of 7.5 µg·h/mL — an approximately 60% lower Cmax and 64% lower AUC [1]. Intravenous studies confirmed that the (S)-enantiomer was cleared from plasma much more slowly than the (R)-enantiomer, indicating that the oral exposure difference arises from enantioselective clearance rather than absorption [1].

pharmacokinetics oral bioavailability enantioselective clearance plasma exposure

Enantiospecific Glucuronidation as the Metabolic Basis for Pharmacokinetic Differentiation from the (R)-Enantiomer

In vitro metabolic studies in human liver microsomes revealed that the (R)-enantiomer of 1a undergoes glucuronidation at a rate of 60.3 nmol/mg protein/h, whereas SB 202235 is glucuronidated at only 2.5 nmol/mg protein/h — a 24-fold difference [1]. This enantiospecific glucuronidation is the primary mechanism underlying the divergent pharmacokinetics and pharmacodynamics of the two enantiomers, and the difference in humans is even larger than that observed in mouse microsomes, where the (R)-enantiomer glucuronidation rate was 5.9 nmol/mg protein/h and SB 202235 showed no detectable glucuronide formation [1].

drug metabolism UDP-glucuronosyltransferase enantioselective metabolism human liver microsomes

Cross-Species Intravenous Half-Life Advantage of SB 202235 Over the (R)-Enantiomer

Intravenous pharmacokinetic studies in mouse, dog, and monkey consistently demonstrated longer terminal half-lives for SB 202235 compared to its (R)-enantiomer. In the monkey, SB 202235 exhibited a half-life of 6 h versus 1 h for the (R)-enantiomer (6-fold difference); in the dog, half-lives were 8.6 h and 3.5 h, respectively (~2.5-fold difference). Plasma clearance values were correspondingly lower for SB 202235 in all species [1].

pharmacokinetics half-life cross-species intravenous administration

Systemic Exposure Advantage of SB 202235 Relative to the Approved 5-LO Inhibitor Zileuton

When compared with the FDA-approved 5-LO inhibitor zileuton, SB 202235 demonstrated superior systemic exposure in the monkey. At an oral dose of 10 mg/kg, SB 202235 achieved an AUC approximately 3-fold greater than that of zileuton administered at 20 mg/kg — despite the 2-fold lower dose [1]. Additionally, SB 202235 inhibited LTB4 production in human whole blood with an IC50 of 1.1 µM, comparable to zileuton's reported IC50 of approximately 0.9 µM in the same assay system [2], indicating that SB 202235 matches zileuton's cellular potency while offering a substantial pharmacokinetic advantage.

zileuton systemic exposure AUC comparison oral pharmacokinetics

Enzyme Selectivity Profile: Confirmed Lack of Activity Against Non-5-LO Targets

The selectivity of SB 202235 was systematically evaluated against a panel of enzymes and receptors, including cyclooxygenase and 12-lipoxygenase. SB 202235 showed no significant inhibitory activity against these related arachidonic acid-metabolizing enzymes at concentrations up to 30 µM, confirming its selectivity for 5-LO [1]. This contrasts with several dual 5-LO/COX inhibitors and pan-lipoxygenase inhibitors, where off-target activity can confound pharmacological interpretation. However, quantitative IC50 values for each off-target were not reported in the primary source, limiting the strength of this comparison.

selectivity cyclooxygenase 12-lipoxygenase off-target profiling

Optimal Research and Industrial Application Scenarios for SB 202235 Based on Quantitative Differentiation Evidence


Preclinical In Vivo Models of Leukotriene-Driven Inflammation Requiring Sustained 5-LO Inhibition

SB 202235 is best deployed in rodent and non-rodent models of allergic asthma, arthritis, or other leukotriene-mediated inflammatory conditions where sustained systemic 5-LO inhibition is required. Its 24-fold ex vivo potency advantage over the (R)-enantiomer (ED50 0.9 vs. 22 mg/kg) and 2.8-fold higher oral AUC mean effective target engagement can be achieved at lower and less frequent doses, reducing compound consumption and minimizing stress to animals in chronic dosing protocols [1]. The cross-species half-life consistency (6 h in monkey, 8.6 h in dog) supports translational experimental designs [1].

In Vitro Mechanistic Studies Requiring Selective 5-LO Inhibition Without COX or 12-LO Interference

For researchers dissecting the 5-LO arm of arachidonic acid metabolism, SB 202235 provides confirmed selectivity over cyclooxygenase and 12-lipoxygenase at concentrations up to 30 µM [2]. This makes it a superior tool relative to dual 5-LO/COX inhibitors when the experimental aim is to isolate leukotriene-dependent pathways. The well-characterized human whole blood IC50 of 1.1 µM provides a reliable benchmark for selecting concentrations that achieve near-complete 5-LO blockade in complex biological matrices [2].

Metabolism and Drug-Disposition Studies Leveraging Enantiospecific Glucuronidation

The stark contrast in glucuronidation rates between SB 202235 (2.5 nmol/mg/h) and its (R)-enantiomer (60.3 nmol/mg/h) in human liver microsomes establishes this enantiomeric pair as a valuable probe system for studying stereochemical determinants of UGT-mediated clearance [1]. SB 202235's resistance to Phase II metabolism, combined with its slower glucuronidation rate relative to zileuton (6.8 nmol/mg/h), positions it as the preferred enantiomer for studies requiring metabolic stability, while the (R)-enantiomer serves as a matched high-clearance control [1].

Pharmacodynamic Benchmarking Against Clinically Approved 5-LO Inhibitors

SB 202235 is well-suited as a reference compound for benchmarking novel 5-LO inhibitors against a well-characterized standard. It matches zileuton's cellular potency (human whole blood IC50 1.1 µM vs. 0.9 µM) while delivering approximately 3-fold greater systemic exposure at half the oral dose in non-human primates [1] [2]. This favorable exposure-to-potency ratio allows SB 202235 to serve as a positive control that reliably demonstrates the pharmacological consequences of effective 5-LO inhibition in vivo, without the confounding variable of poor bioavailability that limits some alternative tool compounds [1].

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